molecular formula C9H6F3NO B1304891 4-Methoxy-2-(trifluoromethyl)benzonitrile CAS No. 875664-48-5

4-Methoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1304891
CAS No.: 875664-48-5
M. Wt: 201.14 g/mol
InChI Key: FNPSTMJRNVUTJV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzonitrile is a high-purity organic compound characterized by its molecular formula of C9H6F3NO and a molecular weight of 201.15 g/mol . This benzonitrile derivative is supplied with a typical purity of 97% and has a melting point range of 63°C to 66°C . Its structure incorporates both a methoxy group and a trifluoromethyl group on the benzene ring, making it a valuable building block in chemical synthesis. Compounds featuring these substituents are often employed as key intermediates in the development of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs) . As a versatile scaffold, it is particularly useful in medicinal chemistry for creating candidate molecules and in material science research. The compound is classified under UN3439 and is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers can identify the compound by its CAS Number, 875664-48-5, and its SMILES notation, COC1=CC(=C(C=C1)C#N)C(F)(F)F .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPSTMJRNVUTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382472
Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
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Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-48-5
Record name Benzonitrile, 4-methoxy-2-(trifluoromethyl)-
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Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
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Elucidation of Chemical Reactivity and Transformational Chemistry

Influence of Trifluoromethyl and Methoxy (B1213986) Substituents on Aromatic Reactivity

The presence of both a strongly electron-withdrawing trifluoromethyl group and a strongly electron-donating methoxy group creates a complex electronic environment on the aromatic ring, significantly influencing its susceptibility to attack by various reagents.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent. This effect is primarily due to the strong inductive (-I) effect exerted by the three highly electronegative fluorine atoms. These atoms pull electron density away from the carbon atom of the group, which in turn withdraws electron density from the aromatic ring through the sigma bond. This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. The deactivating nature of the -CF3 group is significant, rendering the aromatic ring more resistant to electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609).

Substituent GroupPrimary Electronic EffectInfluence on Aromatic Ring
Trifluoromethyl (-CF3)Strong Inductive Withdrawal (-I)Strong Deactivation
Methoxy (-OCH3)Strong Resonance Donation (+M)Strong Activation

The regiochemical outcome of substitution reactions on the 4-Methoxy-2-(trifluoromethyl)benzonitrile ring is determined by the combined directing effects of the substituents.

Electrophilic Aromatic Substitution: The methoxy group is a powerful ortho, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance. cognitoedu.orglibretexts.org The trifluoromethyl and nitrile groups are both deactivating and act as meta-directors. In polysubstituted benzenes, the directing effect is typically controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, the methoxy group at position 4 is the strongest activating group and will direct incoming electrophiles to the positions ortho to it, which are positions 3 and 5.

Position 3: This position is ortho to the activating methoxy group and meta to the deactivating trifluoromethyl group, making it an electronically favored site for electrophilic attack.

Position 5: This position is also ortho to the activating methoxy group but is ortho to the deactivating nitrile group. Steric hindrance from the adjacent nitrile group might also play a role. Therefore, electrophilic substitution is predicted to occur predominantly at position 3.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is rare on typical benzene rings but can occur if the ring is highly electron-deficient, usually through the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halide). libretexts.org The this compound ring is substituted with two powerful electron-withdrawing groups (-CF3 and -CN), which significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack. If a leaving group were present at positions 1, 3, or 5, the negative charge of the intermediate Meisenheimer complex could be stabilized by the -CF3 and -CN groups, facilitating the SNAr reaction. libretexts.orgnih.gov The presence of the electron-donating methoxy group, however, would counteract this effect to some extent by increasing electron density.

Selective Functional Group Transformations

The nitrile group is a versatile functional handle that can undergo various chemical transformations without altering the core aromatic structure.

The nitrile group (-C≡N) in this compound can be selectively reduced to a primary amine (a benzylamine (B48309) derivative, -CH2NH2). This transformation is a cornerstone of synthetic chemistry, providing a route to valuable amine intermediates. A variety of reducing agents can accomplish this, with the choice of reagent influencing reaction conditions and selectivity.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves the use of molecular hydrogen (H2) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. This method is often clean and efficient.

Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH4) are powerful enough to reduce nitriles to primary amines.

The electronic nature of the aromatic ring can influence the ease of reduction. Benzonitriles bearing electron-withdrawing groups often undergo reduction more readily. masterorganicchemistry.comuni.lu

Reduction MethodTypical ReagentsProduct
Catalytic HydrogenationH2, Pd/C or Raney Ni(4-Methoxy-2-(trifluoromethyl)phenyl)methanamine
Metal Hydride Reduction1. LiAlH4; 2. H2O(4-Methoxy-2-(trifluoromethyl)phenyl)methanamine

The concept of oxidizing alkyl substituents typically refers to the conversion of an alkyl side-chain on a benzene ring to a carboxylic acid, a reaction known as benzylic oxidation. This reaction requires the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position). orgsyn.orgnih.gov

The compound this compound does not possess an alkyl side-chain. The methyl group of the methoxy substituent (-OCH3) is not a benzylic carbon and is generally resistant to standard benzylic oxidation conditions (e.g., KMnO4 or K2Cr2O7). The C(aryl)-O bond of the methoxy group is robust. Cleavage of this ether bond to yield a phenol (B47542) requires harsh conditions, such as strong acids (e.g., HBr) or specialized reagents, and is not considered a side-chain oxidation. nih.govorganic-chemistry.org Therefore, under typical oxidative conditions targeting alkyl side-chains, this compound would be expected to remain unchanged at the methoxy position.

Advanced Reaction Chemistry and Mechanism Studies

The reactivity of this compound is dictated by the electronic properties of its substituents: the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the versatile nitrile functionality. These features allow the molecule to participate in a range of advanced chemical transformations.

Cycloaddition Reactions Involving Nitrile Functionality

The nitrile group of this compound is a key functional handle for cycloaddition reactions, most notably in the synthesis of tetrazoles. The [3+2] cycloaddition of the nitrile with an azide (B81097) is a powerful method for the formation of a 5-substituted tetrazole ring. This transformation is of considerable importance as the tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. nih.govscielo.brresearchgate.net

The reaction typically involves heating the benzonitrile (B105546) derivative with an azide source, such as sodium azide, often in the presence of a catalyst. nih.govscielo.br The electron-withdrawing nature of the trifluoromethyl group on the benzonitrile ring can influence the electronic properties of the nitrile carbon, potentially affecting the rate and efficiency of the cycloaddition.

General Reaction Scheme for Tetrazole Synthesis:

While specific studies detailing the cycloaddition of this compound are not extensively documented in readily available literature, the general mechanism for metal-catalyzed tetrazole synthesis provides a basis for understanding this transformation. The catalytic cycle often involves the coordination of the nitrile to a metal center, followed by nucleophilic attack of the azide and subsequent cyclization. nih.gov

Table 1: Representative Conditions for [3+2] Cycloaddition of Benzonitriles to Tetrazoles

CatalystAzide SourceSolventTemperature (°C)Yield (%)Reference
CuSO₄·5H₂OSodium AzideDMSO140Good to Excellent scielo.br
Co(II) ComplexSodium AzideDMSO110Excellent nih.gov
Silica Sulfuric AcidSodium AzideDMFReflux72-95 nih.gov

Note: The yields are general for a variety of aryl nitriles and may not be directly representative for this compound without specific experimental data.

Metal-Catalyzed Cross-Coupling Reactions Involving Benzonitrile Derivatives

Benzonitrile derivatives, particularly those bearing halide or triflate leaving groups, are important substrates in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While the nitrile group itself is not the reactive site in these transformations, its electronic influence on the aromatic ring can affect the reactivity of the leaving group. For this compound to participate in these reactions, it would typically be derivatized to include a suitable leaving group (e.g., a halogen atom) on the aromatic ring.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds. A halogenated derivative of this compound could be coupled with various boronic acids or esters. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgresearchgate.net A halogenated version of the target molecule could react with a variety of alkenes.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkyne substituent onto the aromatic ring of a halogenated this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org It provides a direct route to arylamines from a halogenated precursor of the title compound.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. It is a powerful tool for forming carbon-carbon bonds. nih.govorganic-chemistry.org

A patent describing the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile mentions the use of Pd, Cu(I), Cu(II), and Ni catalysts, indicating the feasibility of such cross-coupling reactions on derivatives of the core structure.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions Applicable to Halogenated Benzonitrile Derivatives

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd catalyst, BaseC-C
HeckAlkenePd catalyst, BaseC-C
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, BaseC-C
Buchwald-HartwigAminePd catalyst, BaseC-N
StilleOrganotin ReagentPd catalystC-C
NegishiOrganozinc ReagentNi or Pd catalystC-C

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and the connectivity of atoms can be constructed.

High-Resolution ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Methoxy-2-(trifluoromethyl)benzonitrile, the aromatic protons and the methoxy (B1213986) protons give rise to distinct signals. The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene (B151609) ring.

The spectrum would feature a singlet for the methoxy (-OCH₃) protons, typically appearing upfield. The three aromatic protons would appear further downfield, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the methoxy (-OCH₃) group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃ ~3.9 Singlet 3H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and providing insight into their chemical environment (e.g., aromatic, aliphatic, quaternary).

For this compound, nine distinct signals are expected: one for the methoxy carbon, six for the aromatic carbons (including the two quaternary carbons attached to the -CN and -CF₃ groups), one for the nitrile carbon, and one for the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is often observed as a quartet due to coupling with the three fluorine atoms.

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-OCH₃ ~56
Aromatic C-H ~105-135
Aromatic C (quaternary) ~110-165
-CN (Nitrile) ~117

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is crucial for characterizing this compound. This technique provides a clean spectrum, often with a single signal for the -CF₃ group, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is a key identifier. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -70 ppm relative to the standard CFCl₃. rsc.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments establish direct correlations between nuclei, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). columbia.edu It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy protons to the methoxy carbon. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. csic.es For this compound (C₉H₆F₃NO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental measurement of a mass that matches this calculated value to several decimal places serves as definitive proof of the compound's elemental composition. uni.luuni.lu

Table 4: HRMS Data for this compound

Ion Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₉H₇F₃NO⁺ 202.04743
[M+Na]⁺ C₉H₆F₃NNaO⁺ 224.02937

Data sourced from predicted values. uni.lu

The ability of HRMS to distinguish between molecules with very similar nominal masses makes it an indispensable tool in modern chemical analysis, confirming the identity of newly synthesized compounds like this compound with a high degree of confidence. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a definitive method for establishing its purity and confirming its molecular identity.

The gas chromatography component separates the compound from any impurities based on differences in their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, providing direct evidence of its identity. Furthermore, the fragmentation pattern observed in the mass spectrum is unique to the molecule's structure and can be used as a "fingerprint" for confirmation. The relative abundance of the molecular ion peak compared to other peaks in the chromatogram allows for the quantitative determination of the compound's purity. birchbiotech.comemerypharma.com

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value
Retention TimeDependent on GC column and conditions
Molecular Ion (M+)m/z 201.04
Key Fragmentation IonsFragments corresponding to the loss of CH3, OCH3, CN, and CF3 groups

Note: The retention time is an experimental parameter that varies with the specific GC setup. The fragmentation pattern is a prediction based on the chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound within complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. chromatographyonline.comnih.gov This technique is particularly useful when the compound is part of a mixture that is not amenable to the high temperatures required for GC analysis, or when dealing with non-volatile impurities.

LC separates the components of a liquid mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are then introduced into the mass spectrometer. LC-MS is highly sensitive and selective, making it ideal for detecting and quantifying trace amounts of this compound in complex samples, such as reaction mixtures or biological matrices. chromatographyonline.com The high-resolution mass spectrometry (HRMS) variant of LC-MS can provide highly accurate mass measurements, further aiding in the unambiguous identification of the compound and its potential metabolites or degradation products. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.orglibretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is characteristic of the molecule's structure. For this compound, FT-IR is instrumental in identifying its key functional groups.

The presence of the nitrile group (C≡N) would be indicated by a sharp, intense absorption band in the region of 2220-2260 cm⁻¹. The trifluoromethyl group (CF₃) exhibits strong absorption bands typically in the 1100-1400 cm⁻¹ range due to C-F stretching vibrations. ias.ac.in The methoxy group (O-CH₃) would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching band near 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.czlibretexts.org

Table 2: Predicted Characteristic FT-IR Peaks for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C-HStretching3000 - 3100
Methoxy C-HStretching2850 - 2960
Aromatic C=CStretching1400 - 1600
Trifluoromethyl (C-F)Stretching1100 - 1400
Methoxy (C-O)Stretching1000 - 1300

Note: These are typical ranges for the specified functional groups and the exact positions may vary due to the electronic effects of the substituents on the benzene ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic rings and certain functional groups. For this compound, Raman spectroscopy can provide valuable information on the vibrations of the benzene ring and the trifluoromethyl group. ias.ac.in

The symmetric stretching of the trifluoromethyl group is expected to produce a strong and polarized Raman band. ias.ac.in The ring breathing mode of the substituted benzene ring would also be a prominent feature in the Raman spectrum. By analyzing the Raman spectrum, insights into the conformational preferences of the methoxy group relative to the benzene ring can be obtained. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the exact coordinates of each atom in the molecule. creative-biostructure.comcarleton.eduulisboa.pt This provides unambiguous information on bond lengths, bond angles, and torsion angles, revealing the molecule's precise geometry in the solid state.

Furthermore, single-crystal X-ray diffraction elucidates how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. numberanalytics.comnumberanalytics.com This information is crucial for understanding intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions, which govern the physical properties of the solid material.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a critical analytical technique in materials science and pharmaceutical development for the characterization of crystalline solids. Its application is particularly vital in the study of polymorphism, where a single chemical compound can exist in multiple distinct crystalline forms. These polymorphs, while chemically identical, can exhibit significant differences in their physical properties, including solubility, melting point, stability, and bioavailability. Consequently, identifying and controlling polymorphism is essential for ensuring the consistency and efficacy of a substance.

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The crystalline nature of the solid causes the X-rays to be diffracted at specific angles, dictated by the arrangement of atoms within the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline structure.

In the context of this compound, PXRD is the definitive method to identify different crystalline forms. Each potential polymorph would produce a distinct diffraction pattern with characteristic peak positions and relative intensities. By comparing the PXRD pattern of a newly synthesized batch against a reference pattern of a known form, researchers can confirm its phase purity or identify the presence of a mixture of polymorphs.

To date, a single crystalline form of this compound has been characterized through single-crystal X-ray diffraction, and its crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. uiowa.edu While extensive searches of the scientific literature have not revealed any dedicated studies on other polymorphic forms of this specific compound, the data from this single crystal structure provides the foundational reference for any future polymorphism screening. Should different crystallization conditions (e.g., different solvents, temperatures, or pressures) yield new crystalline forms, PXRD would be the primary tool for their initial identification and characterization.

The crystallographic data for the known form of this compound is detailed in the table below. This data, obtained from single-crystal X-ray diffraction, can be used to generate a theoretical powder diffraction pattern, which would serve as the reference for this known crystalline phase in any polymorphism studies.

Crystallographic Data for this compound (CCDC 1958363)
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions The lengths of the sides of the unit cell and the angles between them. a = 8.82 Å
      b = 13.45 Å

      c = 7.86 Å

      α = 90°

      β = 100.21°

      γ = 90°
    
Volume of Unit Cell917 ų

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2 Trifluoromethyl Benzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules. This method is effective in predicting the molecular geometry and various electronic properties of 4-Methoxy-2-(trifluoromethyl)benzonitrile.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleValue (Å/°)
Bond LengthC-CN1.44
C-CF31.52
C-OCH31.36
C-C (aromatic)1.39 - 1.41
Bond AngleC-C-CN178.5
C-C-CF3121.0
C-C-OCH3125.0
Dihedral AngleC-C-O-C179.5

Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.25
HOMO-LUMO Gap (ΔE) 5.60

Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons. The electropositive regions would be expected around the hydrogen atoms.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental spectra.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For example, characteristic stretching frequencies for the C≡N, C-F, and C-O bonds can be predicted with a reasonable degree of accuracy, though they are often scaled to better match experimental values.

Table 3: Selected Predicted Vibrational Frequencies for this compound (Theoretical)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C≡N StretchNitrile2235
C-F Stretch (asymmetric)Trifluoromethyl1315
C-O StretchMethoxy1260
C-H Stretch (aromatic)Benzene (B151609) Ring3050-3100

Note: The data in this table is illustrative and based on typical values from DFT calculations for analogous molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.netsemanticscholar.org This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ijstr.org For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. TD-DFT calculations can help assign these transitions to specific molecular orbitals, providing a deeper understanding of the electronic excitations within the molecule. researchgate.netresearchgate.net The solvent effects on the absorption spectra can also be modeled to provide a more realistic comparison with experimental data. semanticscholar.orgresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in a Solvent (Theoretical)

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.522740.18HOMO -> LUMO
5.152410.25HOMO-1 -> LUMO

Note: The data in this table is illustrative and based on typical values from TD-DFT calculations for analogous molecules.

Reactivity and Stability Assessments through Theoretical Indices

Theoretical indices derived from computational chemistry are instrumental in predicting the reactivity and kinetic stability of a molecule. These descriptors provide a quantitative measure of how a molecule will interact with other chemical species and its inherent stability.

Fukui functions are crucial local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons is altered.

The condensed Fukui function, ƒk, provides a value for each atomic site (k) in the molecule:

ƒk+ : for nucleophilic attack (attack by a species donating electrons), indicating the site most likely to accept an electron.

ƒk- : for electrophilic attack (attack by a species accepting electrons), indicating the site most likely to donate an electron.

ƒk0 : for radical attack.

For this compound, the presence of the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups, along with the electron-donating methoxy (-OCH₃) group, creates a complex reactivity landscape. The nitrile nitrogen and the carbon of the trifluoromethyl group are expected to be susceptible to nucleophilic attack, while the aromatic ring, activated by the methoxy group, is a likely site for electrophilic attack.

Table 1: Illustrative Condensed Fukui Functions for Key Atomic Sites in a Substituted Benzonitrile (B105546) Analogue (Note: This data is representative and intended to illustrate expected trends for this compound)

Atomic Siteƒk⁺ (Nucleophilic Attack)ƒk⁻ (Electrophilic Attack)
C (Nitrile)0.180.05
N (Nitrile)0.250.08
C (CF₃)0.220.03
C (Methoxy)0.040.15
Ring C (ortho to OCH₃)0.080.12
Ring C (para to OCH₃)0.060.18

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It delocalizes the molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which helps in understanding intramolecular and intermolecular interactions. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Key Interactions in a Substituted Benzonitrile Analogue (Note: This data is representative and intended to illustrate expected trends for this compound)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (Caromatic-Caromatic)5.8
π (Caromatic-Caromatic)π* (C≡N)2.5
σ (C-F)σ* (C-C)1.2

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general measure of a molecule's reactivity.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

A high electrophilicity index indicates a good electrophile, meaning the molecule has a high propensity to accept electrons. For this compound, the presence of multiple electron-withdrawing groups suggests it will have a significant electrophilicity index.

Table 3: Illustrative Global Reactivity Descriptors for a Substituted Benzonitrile Analogue (Note: This data is representative and intended to illustrate expected trends for this compound)

ParameterValue (eV)
EHOMO-9.5
ELUMO-1.8
Ionization Potential (I)9.5
Electron Affinity (A)1.8
Chemical Hardness (η)3.85
Electrophilicity Index (ω)3.3

Solvent Effects and Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum models are a computationally efficient way to account for the effects of a solvent.

The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate the effects of a solvent. gaussian.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently.

The IEF-PCM method can be used to calculate various properties in solution, such as molecular geometries, energies, and spectroscopic parameters. For this compound, using IEF-PCM would allow for the prediction of how its properties change in solvents of different polarities. For example, the dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant charge asymmetry, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies such as optical communications and data storage.

The key NLO property is the first hyperpolarizability (β). Computational methods, particularly those based on Density Functional Theory (DFT), can predict the components of the hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (βtot) is a measure of the NLO activity of a molecule.

This compound possesses the necessary structural features for NLO activity: an electron-donating group (-OCH₃) and electron-withdrawing groups (-CN, -CF₃) attached to an aromatic ring. The intramolecular charge transfer from the methoxy group to the withdrawing groups is expected to result in a significant βtot value.

Table 4: Illustrative Calculated NLO Properties for a Donor-Acceptor Substituted Aromatic Analogue (Note: This data is representative and intended to illustrate expected trends for this compound)

PropertyCalculated Value
Dipole Moment (μ)5.2 D
Mean Polarizability (α)25 x 10-24 esu
Total First Hyperpolarizability (βtot)15 x 10-30 esu

Medicinal Chemistry and Pharmacological Relevance of 4 Methoxy 2 Trifluoromethyl Benzonitrile Derivatives

Structure-Activity Relationship (SAR) Studies of Substituted Benzonitriles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of lead compounds. For derivatives of 4-Methoxy-2-(trifluoromethyl)benzonitrile, SAR studies focus on how the trifluoromethyl, methoxy (B1213986), and cyano groups influence the compound's interaction with biological systems.

The trifluoromethyl (CF3) group plays a crucial role in modulating the physicochemical properties of drug candidates, thereby affecting their pharmacokinetic profiles. mdpi.com

Enhanced Lipophilicity : The CF3 group is known to increase the lipophilicity of molecules. mdpi.com This property can enhance a drug's ability to cross cellular membranes, which is a critical factor for its absorption, distribution, and ability to reach its target. mdpi.com

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. mdpi.com

Improved Binding Affinity : The electronic properties of the CF3 group can influence how a molecule interacts with its biological target. mdpi.com Its strong electron-withdrawing nature can alter the electron density of an aromatic ring, potentially leading to stronger binding interactions with receptor sites. mdpi.com

The strategic placement of a trifluoromethyl group, as seen in this compound, is a common strategy in drug design to optimize potency and pharmacokinetic parameters. mdpi.com

The methoxy (-OCH3) group is another key functional group that significantly influences a molecule's biological activity and its recognition by target proteins. nih.govresearchgate.net

Conformational Influence : The presence of a methoxy group can influence the preferred conformation of a molecule. sci-hub.box This conformational preference can be critical for fitting into a specific binding pocket and achieving the desired biological effect.

Physicochemical Properties : The methoxy group can also impact a compound's solubility and lipophilicity, which are important for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

In the context of this compound derivatives, the interplay between the methoxy and trifluoromethyl groups is a key area of investigation for optimizing pharmacological activity. youtube.com

The cyano (-C≡N) group, or nitrile, is a versatile functional group in medicinal chemistry, contributing to a molecule's biological activity in several ways. sci-hub.boxnih.gov

Polar Interactions : The nitrile group is polar and can participate in dipole-dipole interactions and hydrogen bonding with biological targets. sci-hub.box It can act as a hydrogen bond acceptor and interact with amino acid residues such as asparagine, arginine, or lysine. sci-hub.box

Metabolic Stability : The cyano group is generally metabolically stable and can be used to block sites of potential metabolism on a molecule. nih.gov

Bioisosteric Replacement : The nitrile group can serve as a bioisostere for other functional groups, such as halogens or a carbonyl group, to improve a compound's pharmacological properties. sci-hub.box

The presence of the cyano group in the benzonitrile (B105546) scaffold of this compound is integral to its chemical reactivity and its potential to interact with various biological targets. researchgate.net

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. mdpi.com

In silico methods, including molecular docking, are powerful tools for predicting the binding modes and affinities of small molecules to their protein targets. mdpi.complos.org

Binding Mode Prediction : Docking algorithms can generate various possible binding poses of a ligand within the active site of a receptor. plos.org This information is crucial for understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

Binding Affinity Estimation : Scoring functions are used to estimate the binding affinity for each predicted pose. mdpi.com While these scores are approximations, they can be valuable for ranking potential drug candidates and prioritizing them for further experimental testing. mdpi.com

For derivatives of this compound, molecular docking studies can provide insights into how the trifluoromethyl, methoxy, and cyano groups contribute to binding with specific receptors, guiding the design of more potent and selective compounds. unair.ac.id

When the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a theoretical model. nih.govnih.gov

Model Building : This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. nih.gov The accuracy of the resulting model depends heavily on the sequence identity between the target and the template. youtube.com

Application in Drug Design : Once a homology model is built and validated, it can be used for molecular docking studies to investigate the interactions between ligands and the target protein. nih.govnih.gov This approach is particularly useful in the early stages of drug discovery when experimental structures are not yet available. nih.gov

By combining homology modeling with molecular docking, researchers can gain valuable insights into the potential interactions of this compound derivatives with their biological targets, even in the absence of an experimentally determined protein structure. nih.gov

Design and Synthesis of Bioactive Derivatives

The structural features of this compound, including its electron-withdrawing trifluoromethyl group and the potential for the methoxy and nitrile groups to participate in hydrogen bonding and other interactions, make it an attractive starting point for the synthesis of diverse bioactive compounds.

Development of Androgen Receptor Antagonists (e.g., Enzalutamide Precursors)

The 2-(trifluoromethyl)benzonitrile (B1294956) core is a key structural component of several non-steroidal androgen receptor (AR) antagonists. A prominent example is Enzalutamide, a potent AR inhibitor used in the treatment of prostate cancer. The synthesis of Enzalutamide often involves precursors such as 4-amino-2-(trifluoromethyl)benzonitrile. researchgate.net This amino precursor can be synthesized through various routes, and a methoxy-substituted benzonitrile could serve as a key intermediate.

While direct synthesis from this compound is not always the primary reported route, the conversion of a methoxy group to an amino group is a feasible chemical transformation. The exploration of substituted 4-aryl-2-trifluoromethylbenzonitrile analogs has been a fruitful area of research for identifying novel AR antagonists. fip.org For instance, compounds like 4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile (B12369409) have been identified as AR antagonists. nih.gov These antagonists function by competing with androgens for binding to the AR, thereby inhibiting its activation and downstream signaling pathways that are crucial for the growth of prostate cancer cells. nih.gov

Exploration of Anticancer Agents and Antitumor Activity

Derivatives incorporating the this compound scaffold have been investigated for their potential as anticancer agents beyond AR antagonism. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates. unar.ac.id

Research into quinazoline (B50416) derivatives has shown that the presence of methoxy and trifluoromethyl groups can contribute to potent antitumor activity. researchgate.net For example, a series of 8-methoxy-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cell lines, with some compounds exhibiting excellent antitumor activity. nih.gov Similarly, gefitinib-1,2,3-triazole derivatives with a methoxy group have shown significant inhibitory effects on lung cancer cell lines. japsonline.com

Furthermore, studies on phenylthiourea (B91264) derivatives have compared the cytotoxic activity of N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea against MCF-7 breast cancer cells, demonstrating the contribution of these functional groups to anticancer potential. nih.gov The antitumor activity of 3-R-6-(4-methoxyphenyl)-7H- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine hydrobromides has also been explored, with some derivatives showing high levels of activity against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Activity
8-methoxy-4-anilinoquinolinesHeLa, BGC823Excellent antitumor activity, with some compounds being more potent than gefitinib. nih.gov
Gefitinib-1,2,3-triazole derivativesNCI-H1299, A549, NCI-H1437Significant inhibitory effects on lung cancer cell lines. japsonline.com
N-(4-methoxy)-benzoyl-N'-phenylthioureaMCF-7Demonstrated cytotoxic activity against breast cancer cells. nih.gov
3-R-6-(4-methoxyphenyl)-7H- researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazine hydrobromides60 human cancer cell linesHigh levels of antitumor activity against a broad range of cancer cells.

Design of PD-1/PD-L1 Inhibitors

The programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. The development of small-molecule inhibitors targeting this pathway is an active area of research. While direct synthesis from this compound is not extensively documented in the readily available literature, the design principles for PD-1/PD-L1 inhibitors often involve aromatic scaffolds that could potentially be derived from or are analogous to this starting material.

For instance, a series of novel benzamide (B126) derivatives have been designed and synthesized as effective inhibitors of the PD-1/PD-L1 interaction. nih.gov The design of these molecules focuses on creating a triaryl scaffold that can fit into the hydrophobic cleft of the PD-L1 dimer. nih.gov The structural components of this compound, with its substituted phenyl ring, could serve as a foundational element in the rational design of such inhibitors. The key is to append appropriate functional groups that can form crucial interactions, such as hydrogen bonds, with key residues in the PD-L1 binding site. nih.gov

Development of Other Bioactive Compounds (e.g., Antimicrobial, Anti-inflammatory)

The versatility of the this compound scaffold extends to the development of other bioactive compounds, including antimicrobial and anti-inflammatory agents.

In the realm of antimicrobial research, fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and shown to possess antimicrobial properties. nih.gov While not directly synthesized from the benzonitrile, this demonstrates the potential of the 4-methoxyphenyl (B3050149) moiety in this therapeutic area. The synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties has also been explored for their analgesic and anti-inflammatory activities. nih.gov

Furthermore, chalcone (B49325) derivatives derived from 3-((4-formyl-2-methoxy phenoxy) methyl) benzonitrile have been synthesized and characterized for their anti-inflammatory and analgesic activities. pnrjournal.com This highlights the utility of the substituted benzonitrile core in creating compounds with diverse pharmacological effects.

Ligand-Protein Interaction Analysis

Understanding the interactions between small molecule ligands and their protein targets is fundamental to rational drug design. For derivatives of this compound, the analysis of these interactions, particularly hydrogen bonding, provides insights into their mechanism of action and opportunities for optimization.

Hydrogen Bonding Networks

Hydrogen bonds are crucial for the binding affinity and specificity of a ligand to its protein target. The methoxy and nitrile groups of the this compound scaffold, as well as functional groups introduced in its derivatives, can act as hydrogen bond donors or acceptors.

Molecular docking studies of various bioactive molecules containing methoxy groups have revealed their role in forming key hydrogen bonds with amino acid residues in the active sites of their target proteins. For example, in the case of a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative, the oxygen atoms of the methoxy groups were found to form hydrogen bonds with Lys721 and Asp831 in the EGFR receptor. nih.gov Similarly, in a study of a 4-methoxy triamterene (B1681372) cardiovascular drug, strong N-H...N hydrogen bonding was observed. ijstr.org

In the context of PD-1/PD-L1 inhibitors, the amide group in benzamide derivatives has been shown to form an important hydrogen bond with the key residue Ala121 of the PD-L1 protein. nih.gov The design of derivatives of this compound would aim to position functional groups in a way that allows for the formation of such critical hydrogen bonding networks, thereby enhancing their potency and selectivity.

Compound/Derivative ClassProtein TargetKey Hydrogen Bonding Interactions
4-hydroxy-3,5-dimethoxybenzaldehyde derivativeEGFRHydrogen bonds between methoxy oxygen atoms and Lys721 and Asp831. nih.gov
4-methoxy triamtereneNot specifiedStrong N-H...N hydrogen bonding. ijstr.org
Benzamide-based PD-L1 inhibitorsPD-L1Hydrogen bond between the amide group and Ala121. nih.gov

Hydrophobic Interactions and π-Stacking in Derivatives of this compound

The this compound scaffold serves as a key building block in the design of various pharmacologically active molecules. The specific arrangement of its substituents—the methoxy, trifluoromethyl, and cyano groups on the benzene (B151609) ring—plays a crucial role in defining the nature and strength of its interactions with biological targets. These interactions are fundamental to the molecule's binding affinity and selectivity. The trifluoromethyl group, in particular, is a significant contributor to hydrophobic interactions, while the aromatic benzonitrile core provides a platform for π-stacking interactions.

The hydrophobic character of the this compound moiety is largely dictated by the trifluoromethyl (-CF3) group. The -CF3 group is significantly more lipophilic than a methyl group, a property that enhances the potential for hydrophobic interactions with nonpolar pockets within a protein's binding site. This increased lipophilicity can facilitate the displacement of water molecules from the binding site, an entropically favorable process that contributes to a stronger binding affinity.

In the context of drug design, the strategic placement of the trifluoromethyl group at the 2-position of the benzonitrile ring allows it to probe and occupy hydrophobic subpockets in a target protein. For instance, in kinase inhibitors, this group can interact with hydrophobic residues such as leucine, valine, and isoleucine that often line the ATP-binding pocket. The strength of these interactions is dependent on the complementarity of the shape and size of the -CF3 group with the hydrophobic pocket.

The aromatic ring of the this compound core is well-suited to engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These non-covalent interactions, arising from the overlap of π-orbitals, are crucial for the orientation and stabilization of the ligand within the binding site.

There are several geometries of π-stacking, including face-to-face and edge-to-face (T-shaped) arrangements. The electron-withdrawing nature of the trifluoromethyl and cyano groups can influence the quadrupole moment of the aromatic ring, which in turn affects the preferred geometry and strength of the π-stacking interaction. Specifically, these substituents can enhance the π-acidity of the ring, favoring interactions with electron-rich aromatic residues.

Molecular modeling and X-ray crystallography studies of inhibitors containing similar structural motifs have provided insights into these interactions. For example, in a study of c-KIT kinase inhibitors, the trifluoromethylphenyl group was observed to be involved in hydrophobic interactions within the enzyme's active site. While specific data for this compound derivatives is not extensively published, the principles of hydrophobic and π-stacking interactions are well-established in medicinal chemistry and are applicable to this scaffold.

The following table summarizes the key molecular interactions involving the this compound scaffold:

Interaction TypeKey Structural FeatureInteracting Amino Acid Residues (Examples)Contribution to Binding Affinity
Hydrophobic Interactions 2-(Trifluoromethyl) groupLeucine, Valine, Isoleucine, AlanineHigh
π-Stacking Benzonitrile aromatic ringPhenylalanine, Tyrosine, TryptophanModerate to High
Dipole-Dipole 4-Methoxy group, Nitrile groupPolar residues (e.g., Serine, Threonine)Moderate

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Methoxy-2-(trifluoromethyl)benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous compounds (e.g., nitro- or halogen-substituted benzonitriles) suggest a multi-step approach involving methoxylation and trifluoromethylation. For example, nucleophilic aromatic substitution (NAS) or Ullmann-type coupling could introduce the methoxy group, followed by trifluoromethylation via radical pathways or transition-metal catalysis . Optimization strategies include:

  • Temperature control (e.g., 60–100°C for NAS reactions to minimize side products).
  • Catalyst screening (e.g., CuI for trifluoromethylation efficiency).
  • Monitoring reaction progress via TLC or GC-MS to isolate intermediates.
    • Reference : Similar synthetic pathways for nitro-substituted analogs (, Table 1) and fluorinated derivatives ().

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation account for substituent effects?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) exhibit distinct splitting due to electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups.
  • ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the -CF₃ group.
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy).
  • Mass Spectrometry : Molecular ion peak at m/z 201.148 (calculated) with fragmentation patterns reflecting loss of -OCH₃ or -CF₃.
    • Reference : Molecular formula and structural data ( ).

Q. How should researchers handle and store this compound to maintain stability, considering its physicochemical properties?

  • Methodological Answer :

  • Storage : Seal in airtight containers under inert gas (N₂/Ar) at ambient temperature (20–25°C) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases.
  • Safety : Use PPE (gloves, goggles) due to toxicity (H302, H315, H319) and potential skin/eye irritation.
    • Reference : Safety data and storage recommendations ( ).

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CF₃ group deactivates the aromatic ring via meta-directing effects, reducing electrophilicity at the ortho and para positions. This necessitates:

  • Stronger nucleophiles (e.g., alkoxides or amines) for substitution at the activated meta position.
  • Elevated temperatures (80–120°C) or microwave-assisted synthesis to overcome kinetic barriers.
  • Computational modeling (DFT) to predict reactive sites and transition states.
    • Reference : Reactivity trends in trifluoromethylated aromatics ().

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Strategies include:

  • Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydrolysis of -C≡N to -COOH).
  • Formulation Optimization : Encapsulation in liposomes to enhance solubility and tissue penetration.
  • Isotopic Labeling : Introduce ¹⁴C or ³H labels to track biodistribution and clearance.
    • Reference : Bioactivity of trifluoromethylated nitriles ( ).

Q. What computational methods are suitable for modeling the compound's interaction with biological targets, considering its stereoelectronic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to enzymes (e.g., cytochrome P450).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols).
  • MD Simulations : Assess conformational stability in lipid bilayers, leveraging the -CF₃ group’s lipophilicity.
    • Reference : Electronic properties and biological interactions ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.